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molecular formula C8H6BrClO4S B2835750 Methyl 4-bromo-3-(chlorosulfonyl)benzoate CAS No. 168969-13-9

Methyl 4-bromo-3-(chlorosulfonyl)benzoate

Cat. No. B2835750
M. Wt: 313.55
InChI Key: ZGWQJOHDTZYTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339510B2

Procedure details

A mixture of 4-bromo-3-chlorosulfonyl-benzoic acid (6.90 g, 23.04 mmol, 1.00 Eq) in SOCl2 (27.41 g, 230.40 mmol, 10.00 Eq) was stirred at 80° C. for 3 hr. Then the solvent was evaporated. The residue was diluted in TOLUENE (50 mL), and MeOH (959.66 mg, 29.95 mmol, 1.30 Eq) was added, the formed mixture was stirred at 110° C. for 2 hr. Solid was formed, and the solvent was evaporated, the solid was washed with PE, and filtered to afford product methyl 4-bromo-3-chlorosulfonyl-benzoate (7.22 g, 23.03 mmol, 99.94% yield) as white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
27.41 g
Type
reactant
Reaction Step One
Name
Quantity
959.66 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([Cl:14])(=[O:13])=[O:12].O=S(Cl)Cl.[CH3:19]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[CH:4][C:3]=1[S:11]([Cl:14])(=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
Name
Quantity
27.41 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
959.66 mg
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted in TOLUENE (50 mL)
STIRRING
Type
STIRRING
Details
the formed mixture was stirred at 110° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solid was formed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
the solid was washed with PE
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.03 mmol
AMOUNT: MASS 7.22 g
YIELD: PERCENTYIELD 99.94%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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